5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine
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Overview
Description
5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C5H4BrClN2O2S . It is a white solid and is often used in chemical reactions as a reagent .
Synthesis Analysis
The synthesis of pyrimidine derivatives like 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine often involves nucleophilic displacement reactions . For instance, 5-bromopyrimidine can undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The ring is substituted with a bromo group at position 5, a chloro group at position 4, and a methylsulfonyl group at position 2 .Chemical Reactions Analysis
Pyrimidines, including 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine, can undergo a variety of chemical reactions. For example, rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation have been studied .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine has a melting point of 102-106°C and a predicted boiling point of 431.3±48.0 °C . Its predicted density is 1.862±0.06 g/cm3 . It is soluble in methanol .Scientific Research Applications
Pharmaceutical Synthesis
5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of SGLT2 inhibitors , which are a class of medications used to treat diabetes by inhibiting the reabsorption of glucose in the kidneys .
Mechanism of Action
While the specific mechanism of action for 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine is not mentioned in the search results, pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-4-chloro-2-methylsulfonylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATRNESSGITUQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286661 |
Source
|
Record name | 5-BROMO-4-CHLORO-2-(METHYLSULFONYL)PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine | |
CAS RN |
79091-24-0 |
Source
|
Record name | 79091-24-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-BROMO-4-CHLORO-2-(METHYLSULFONYL)PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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